molecular formula C19H24N4O2S B2819677 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1795299-25-0

2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No.: B2819677
CAS No.: 1795299-25-0
M. Wt: 372.49
InChI Key: FWKLRJLZFAMXSX-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, amide, and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Piperidine Derivative Synthesis: The thiazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution.

    Acetamide Formation: The final step involves coupling the piperidine-thiazole intermediate with 4-acetamidophenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to perform each step sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the amide groups, converting them to amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic Agents: Explored for its anti-inflammatory and analgesic properties.

    Diagnostic Tools: Used in imaging and diagnostic assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, altering their activity.

    Receptor Modulation: The compound may act on cellular receptors, modulating signal transduction pathways.

    Pathways Involved: Inflammatory pathways, pain signaling pathways, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide: Known for its unique combination of structural features.

    This compound: Similar in structure but with variations in the piperidine or thiazole rings.

Uniqueness

    Structural Diversity: The presence of both thiazole and piperidine rings in a single molecule.

    Reactivity: Enhanced reactivity due to the combination of aromatic and heterocyclic systems.

    Biological Activity: Potential for diverse biological activities due to its complex structure.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-14(24)22-17-6-4-15(5-7-17)11-18(25)21-12-16-3-2-9-23(13-16)19-20-8-10-26-19/h4-8,10,16H,2-3,9,11-13H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKLRJLZFAMXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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